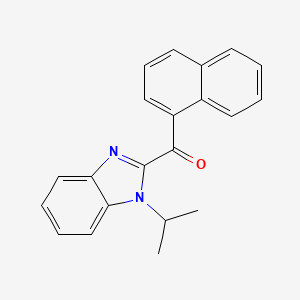
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone, also known as IBNAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBNAM is a fluorescent molecule that has been used as a probe for studying biological processes, as well as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone is not well understood. However, it is believed that (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has been shown to bind to DNA and RNA, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has been shown to have low toxicity and is not mutagenic or cytotoxic. It has been used in vivo to image tumors and other biological processes. (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has several advantages for lab experiments. It is a highly fluorescent molecule, making it easy to detect and quantify. It has low toxicity and is not mutagenic or cytotoxic, making it safe for use in vivo. However, (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to pH.
Direcciones Futuras
There are several future directions for (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone research. One direction is to develop new (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone-based fluorescent sensors for detecting biomolecules such as proteins and nucleic acids. Another direction is to explore the use of (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders. Additionally, (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone can be used to study the dynamics of biological processes in living cells and organisms.
Métodos De Síntesis
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone can be synthesized through a multi-step reaction starting from 2-naphthol and isatin. The first step involves the condensation of 2-naphthol with isatin in the presence of a base to form 2-(1-naphthyl)-2,3-dihydro-1H-benzo[d]imidazole-1,3-dione. The second step involves the oxidation of the intermediate product using an oxidizing agent to form (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone.
Aplicaciones Científicas De Investigación
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has been widely used as a fluorescent probe for studying biological processes. It has been used to detect protein-protein interactions, enzyme activity, and DNA binding. (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has also been used as a precursor for the synthesis of other compounds, such as (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone-based fluorescent sensors and (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone-conjugated nanoparticles.
Propiedades
IUPAC Name |
naphthalen-1-yl-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(2)23-19-13-6-5-12-18(19)22-21(23)20(24)17-11-7-9-15-8-3-4-10-16(15)17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVWDFLYYZUJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)

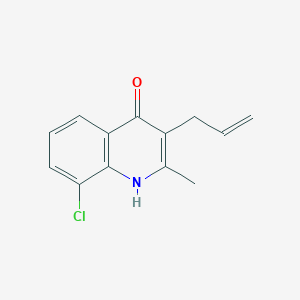
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5716550.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)
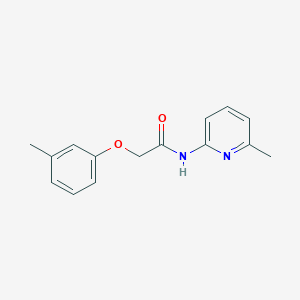
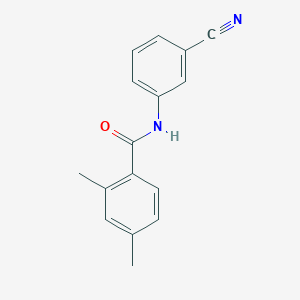
![1-{2,6-dimethyl-3-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5716585.png)
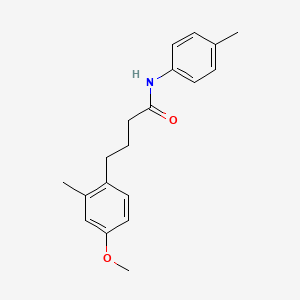

![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)